3,4-Dichloro-3',4'-dimethylbenzophenone
Overview
Description
3,4-Dichloro-3’,4’-dimethylbenzophenone is an organic compound with the molecular formula C15H12Cl2O It is a derivative of benzophenone, characterized by the presence of two chlorine atoms and two methyl groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3,4-dichlorotoluene with 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3,4-Dichloro-3’,4’-dimethylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzophenones with various functional groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
3,4-Dichloro-3’,4’-dimethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions and protein-ligand interactions.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the production of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-3’,4’-dimethylbenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved include the inhibition of specific enzymes or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant drug with similar structural features but different pharmacological properties.
3,4-Dichlorobenzophenone: Lacks the methyl groups present in 3,4-Dichloro-3’,4’-dimethylbenzophenone, leading to different reactivity and applications.
3,4-Dimethylbenzophenone: Lacks the chlorine atoms, resulting in different chemical behavior and uses.
Uniqueness
3,4-Dichloro-3’,4’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications in synthesis and research.
Properties
IUPAC Name |
(3,4-dichlorophenyl)-(3,4-dimethylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(17)8-12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTBJLOIVLERIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374169 | |
Record name | 3,4-Dichloro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-34-3 | |
Record name | 3,4-Dichloro-3',4'-dimethylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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